

Preclinical Profile of NBI-27914 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: NBI-27914 hydrochloride

Cat. No.: B560224

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Introduction

NBI-27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).^{[1][2][3]} With a high binding affinity for the CRF1 receptor ($K_i = 1.7$ nM) and no discernible activity at CRF2 receptors, NBI-27914 has been a valuable pharmacological tool in preclinical research to investigate the role of the CRF1 system in various physiological and pathological processes.^{[1][2][3]} This technical guide provides a comprehensive summary of the key preclinical findings for **NBI-27914 hydrochloride**, including its in vivo efficacy in models of pain, seizures, and stress-related behaviors, alongside detailed experimental protocols and an overview of the relevant signaling pathways.

Core Data Summary

In Vitro Profile

| Parameter | Value | Reference |
|--|-------------|----------------------|
| Binding Affinity (K_i) for CRF1 Receptor | 1.7 nM | ^{[1][2][3]} |
| Activity at CRF2 Receptor | No activity | ^{[1][2][3]} |

In Vivo Efficacy

| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Reference |
|---|---------------|----------------------------------|-----------------------|--|-----------|
| Indomethacin-induced Abdominal Pain | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Attenuated referred abdominal pain at the highest dose, effective at 4 and 24 hours post-indomethacin. | [4] |
| Freund's Complete Adjuvant-induced Hyperalgesia | Not Specified | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependently attenuated mechanical hyperalgesia. | [4] |
| Thermal Hyperalgesia | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | Reversed thermal hyperalgesia. | [4] |
| Spinal Nerve Ligation-induced Neuropathic Pain | Not Specified | Intraperitoneal (i.p.) | 5-10 mg/kg | Attenuated mechanical hyperalgesia and tactile allodynia with minimal effective doses of 5 and 10 mg/kg, respectively. | [4] |
| CRF-induced Seizures | Infant Rat | Intracerebroventricular (i.c.v.) | 0.33, 0.67, 1.0 mg/kg | Dose-dependently increased seizure | [5][6] |

latency and decreased duration. Higher doses blocked behavioral seizures and prevented epileptic discharges.

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|-------------------------|-----|----------------------------------|-------------|--|-----|
| Stress-induced Anorexia | Rat | Intra-Basolateral Amygdala (BLA) | 250, 500 ng | Blocked the decrease in feeding induced by intra-BLA CRF administration. | [7] |
|-------------------------|-----|----------------------------------|-------------|--|-----|

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| Stress-induced Grooming | Rat | Intra-Basolateral Amygdala (BLA) | 250, 500 ng | Attenuated CRF-induced prolonged grooming. | [7] |
|-------------------------|-----|----------------------------------|-------------|--|-----|

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|---------------------------|-----|----------------------------------|---------------|---|-----|
| Stress-induced Defecation | Rat | Intracerebroventricular (i.c.v.) | 50-100 µg/rat | Abolished the colonic response to i.c.v. CRF and dose-dependently reduced defecation induced by water avoidance stress. | [8] |
|---------------------------|-----|----------------------------------|---------------|---|-----|

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|-------------------------------------|-----|----------------------------|---------|---|-----|
| Plasma Corticosteron e Levels | Rat | Intraperitonea l (i.p.) | 5 mg/kg | Did not significantly alter basal plasma corticosteron e levels but was tested for its effects on CRF- induced responses. | [9] |
|-------------------------------------|-----|----------------------------|---------|---|-----|

Experimental Protocols

CRF-Induced Seizure Model in Infant Rats

This protocol is based on the methodology described by Baram et al. (1997).[\[5\]](#)[\[6\]](#)

Animals: Infant Sprague-Dawley rats (postnatal days 9-13) are used.

Surgical Preparation:

- Pups are anesthetized with halothane.
- A stainless-steel cannula is stereotactically implanted, directed to the right lateral cerebral ventricle.
- The cannula is secured to the skull with dental acrylic.
- Animals are allowed to recover for 24 hours.

Drug Administration:

- **NBI-27914 hydrochloride** is dissolved in a suitable vehicle (e.g., dimethyl sulfoxide - DMSO).
- For intracerebroventricular (i.c.v.) administration, a specific dose (e.g., 0.33, 0.67, or 1.0 mg/kg) is infused through the implanted cannula.

- A control group receives vehicle administration.
- Approximately 20 minutes after NBI-27914 or vehicle administration, corticotropin-releasing factor (CRF) is infused i.c.v. to induce seizures.

Behavioral Observation and EEG Recording:

- Following CRF infusion, animals are observed for behavioral seizures, noting the latency to onset and the duration of seizure activity.
- For electroencephalogram (EEG) recordings, depth electrodes are implanted in the amygdala.
- EEG is recorded to monitor for epileptic discharges concurrently with behavioral observations.

Stress-Induced Defecation in Rats

This protocol is based on the methodology described in a study investigating the role of CRF receptor 1 in central CRF-induced stimulation of colonic propulsion.[8]

Animals: Adult male conscious rats are used.

Drug Administration:

- For intracerebroventricular (i.c.v.) administration, rats are surgically implanted with a cannula into the lateral ventricle.
- **NBI-27914 hydrochloride** is dissolved in a suitable vehicle.
- A specific dose (e.g., 50-100 μ g/rat) is administered i.c.v.
- Control animals receive a vehicle injection.

Stress Induction:

- Water avoidance stress is used as the stressor.

- Rats are placed on a platform in the middle of a container filled with water for a defined period (e.g., 1 hour).

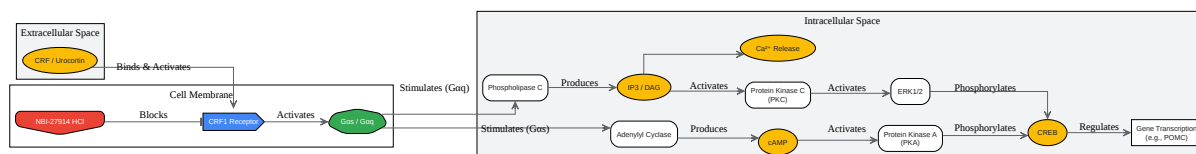
Measurement of Defecation:

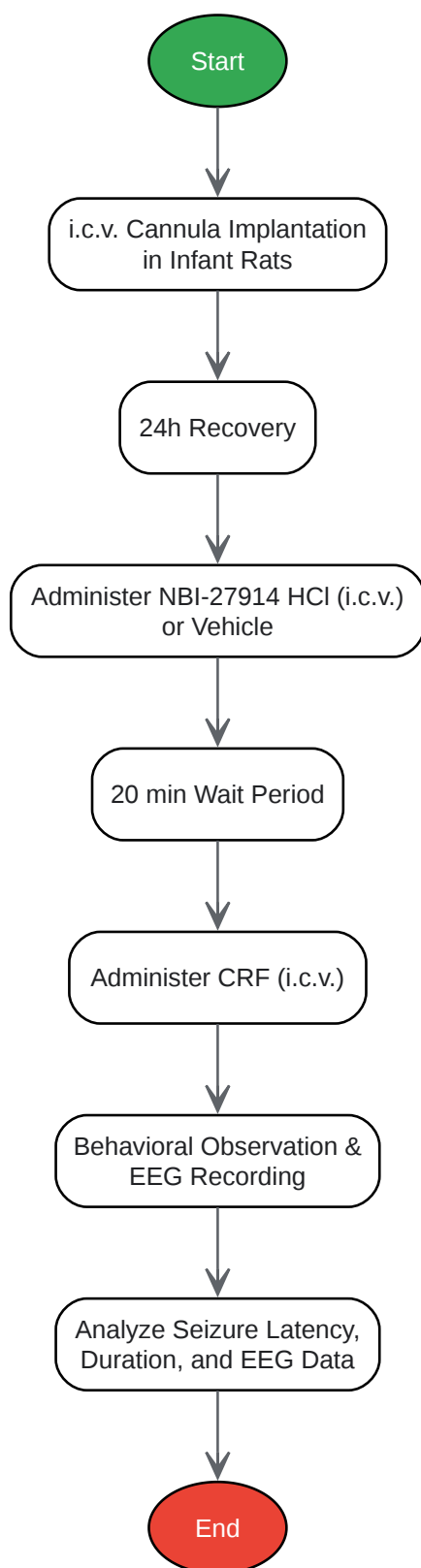
- The number of fecal pellets produced by each rat is counted during the 60-minute stress period.
- The effect of NBI-27914 is also tested on defecation induced by direct i.c.v. injection of CRF.

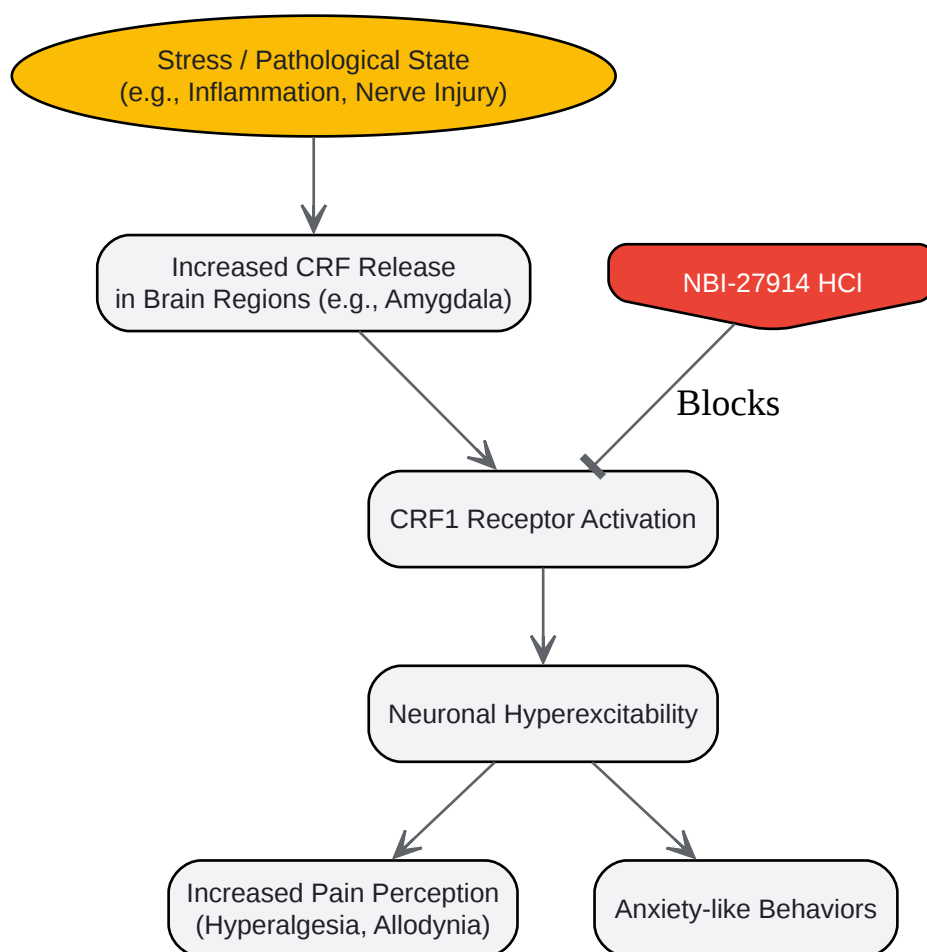
Signaling Pathways and Visualizations

NBI-27914 hydrochloride exerts its effects by blocking the action of CRF at the CRF1 receptor, a G-protein coupled receptor (GPCR). The activation of the CRF1 receptor by its endogenous ligands (like CRF and urocortins) initiates a cascade of intracellular signaling events.

CRF1 Receptor Signaling Pathway







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